N-(4-Fluorobenzyl)oxetan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

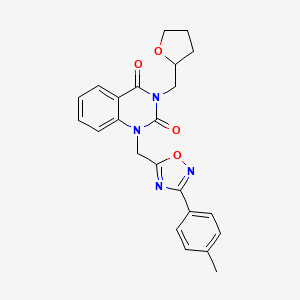

N-(4-Fluorobenzyl)oxetan-3-amine, or 4-FB, is a synthetic compound with a wide range of applications in scientific research and development. 4-FB is a versatile molecule that has been used in a variety of studies and experiments, from biochemistry and physiology to drug design and development. In

Scientific Research Applications

Fluorescence Properties and Derivatization

Research involving derivatives of 4-fluorobenzyl compounds, such as the characterization of the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives, highlights the use of these compounds in fluorescence-based analytical methods. These studies have revealed that certain derivatives exhibit significant fluorescence intensities, making them suitable for detection and analysis purposes in various solvent environments and across a range of pH values (Al-Dirbashi, Kuroda, & Nakashima, 1998).

Copper-Catalyzed Reactions

Copper-catalyzed intermolecular reactions, such as aminoazidation of alkenes, have been explored using N-fluorobenzenesulfonimide (NFSI) as a nitrogen-radical precursor. This methodology provides an efficient approach to vicinal amino azides, which can be transformed into valuable amine derivatives, demonstrating the synthetic utility of fluorobenzyl-related compounds in creating complex molecular structures with excellent diastereoselectivity (Zhang & Studer, 2014).

Application in Biomolecular Labeling

The development of rapid and high-yielding chemoselective ligation approaches using aromatic aldehydes, including those related to 4-fluorobenzyl compounds, demonstrates their potential in biomolecular labeling. These methods enable efficient labeling of peptides and proteins under mild conditions, opening up new avenues for bioconjugation and fluorescent labeling in biological research (Dirksen & Dawson, 2008).

Synthetic Applications

The use of N-fluorobenzenesulfonimide in palladium-catalyzed diamination of unactivated alkenes showcases the synthetic versatility of fluorobenzyl-related compounds. This process highlights the ability to incorporate nitrogen atoms into cyclic diamine derivatives, providing a pathway to synthesize complex nitrogen-containing heterocycles and other valuable chemical entities with potential applications in medicinal chemistry and material science (Sibbald & Michael, 2009).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDVWDVIAVCYNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorobenzyl)oxetan-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

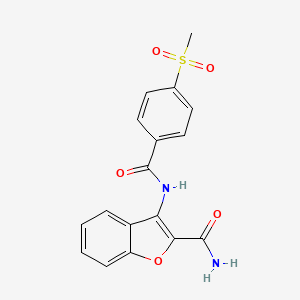

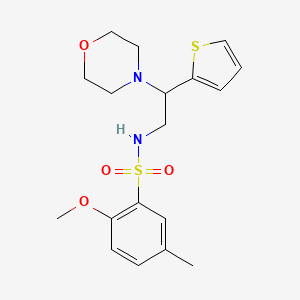

![ethyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689657.png)

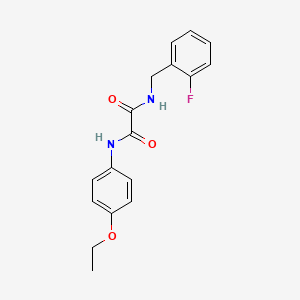

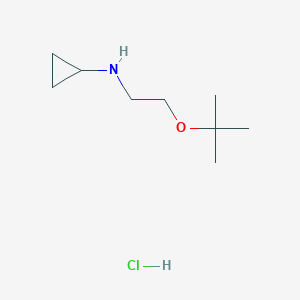

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)

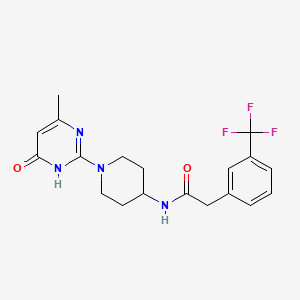

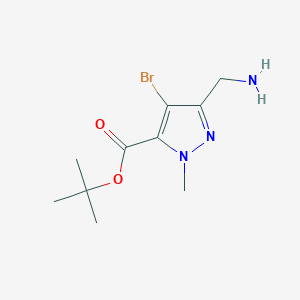

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2689659.png)

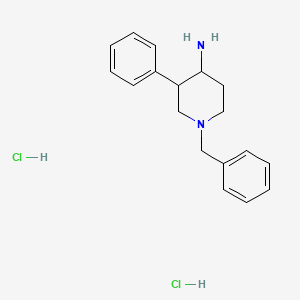

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2689663.png)